molecular formula C18H21N3O B1413395 5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 2034155-52-5

5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one

Cat. No.: B1413395
CAS No.: 2034155-52-5
M. Wt: 295.4 g/mol
InChI Key: QXWVRFSNLHRTRD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one is a complex organic compound featuring a cyclohexene ring substituted with a dimethyl group and an amino group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone, such as acetylacetone, under acidic conditions.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the cyclohexene derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclohexene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties, due to the presence of the pyrazole moiety, which is known for its bioactivity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its binding affinity and specificity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole moiety could play a crucial role in these interactions, given its known ability to form hydrogen bonds and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one: Similar in structure but with different substituents on the pyrazole ring.

    3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.

    5,5-Dimethyl-3-morpholinocyclohex-2-en-1-one: Contains a morpholine ring instead of a pyrazole, leading to different chemical and biological properties.

Uniqueness

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5,5-dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-9-17(21(20-13)15-7-5-4-6-8-15)19-14-10-16(22)12-18(2,3)11-14/h4-10,19H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWVRFSNLHRTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC(=O)CC(C2)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
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5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
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5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one

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